

Leucrose Exhibits Slower In Vitro Digestibility Compared to Sucrose

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For Immediate Release

[City, State] – [Date] – A comprehensive analysis of available in vitro data indicates that **leucrose**, a sucrose isomer, is digested at a significantly slower rate than sucrose by human intestinal enzymes. This reduced digestibility may have implications for its potential use as a sugar substitute with a lower glycemic impact.

A key study investigating the nutritional properties of **leucrose** found that its cleavage rate by human digestive carbohydrases was approximately 63% that of sucrose[1]. This finding suggests that under identical in vitro conditions, **leucrose** is less readily broken down into its constituent monosaccharides, glucose and fructose.

Comparative In Vitro Digestibility Data

The following table summarizes the key quantitative finding from in vitro enzymatic hydrolysis studies comparing **leucrose** and sucrose.

Disaccharide	Relative Cleavage Rate (%)	Source
Sucrose	100	[1]
Leucrose	63	[1]



This difference in digestibility is attributed to the α -1,5-glycosidic bond linking glucose and fructose in **leucrose**, in contrast to the α -1,2-glycosidic bond found in sucrose. The human enzyme sucrase-isomaltase, located in the brush border of the small intestine, exhibits a higher affinity and catalytic efficiency for the α -1,2 linkage in sucrose.

Experimental Protocol for In Vitro Disaccharide Digestibility Assay

The following is a representative, detailed protocol for an in vitro assay to compare the digestibility of **leucrose** and sucrose, based on established methodologies for assessing disaccharidase activity.

Objective: To determine the relative rate of hydrolysis of **leucrose** and sucrose by a preparation of human small intestinal enzymes.

Materials:

- Leucrose
- Sucrose
- Human small intestinal mucosal preparation (e.g., from jejunal biopsy or a commercially available enzyme preparation like Caco-2 cell extracts)
- Phosphate buffer (pH 6.8)
- Glucose oxidase-peroxidase (GOPOD) reagent for glucose quantification
- Microplate reader
- Incubator or water bath at 37°C
- Stop solution (e.g., 0.1 M NaOH)

Procedure:

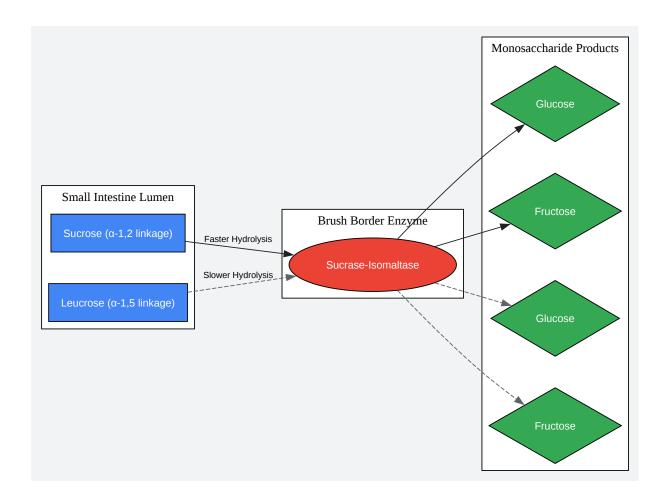


- Enzyme Preparation: A homogenate of human small intestinal mucosa is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8) to release the brush border enzymes, including sucrase-isomaltase. The protein concentration of the enzyme preparation is determined using a standard method (e.g., Bradford assay) to normalize enzyme activity.
- Substrate Preparation: Solutions of **leucrose** and sucrose are prepared in the same phosphate buffer at a concentration of 50 mM.
- Enzymatic Reaction: a. For each substrate (leucrose and sucrose), a reaction mixture is prepared by combining the enzyme preparation with the respective substrate solution in a microcentrifuge tube or a well of a microplate. A typical reaction volume would be 200 μL, containing a defined amount of enzyme protein and a final substrate concentration of 25 mM.
 b. Control reactions are set up in parallel, containing the enzyme preparation but with buffer instead of the substrate (enzyme blank), and the substrate with heat-inactivated enzyme (substrate blank). c. The reaction mixtures are incubated at 37°C for a specific time course (e.g., with samples taken at 0, 15, 30, 60, and 120 minutes).
- Reaction Termination and Glucose Quantification: a. At each time point, an aliquot of the
 reaction mixture is transferred to a new tube containing a stop solution to terminate the
 enzymatic reaction. b. The amount of glucose released from the hydrolysis of the
 disaccharides is quantified using the GOPOD assay. This assay specifically measures
 glucose concentration, which is directly proportional to the extent of disaccharide digestion.
 c. The absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate
 reader.
- Data Analysis: a. A standard curve is generated using known concentrations of glucose to
 convert the absorbance values to glucose concentrations. b. The rate of glucose production
 (hydrolysis rate) for both leucrose and sucrose is calculated from the linear portion of the
 glucose concentration versus time plot. c. The relative cleavage rate of leucrose compared
 to sucrose is determined by expressing the hydrolysis rate of leucrose as a percentage of
 the hydrolysis rate of sucrose.

Visualizing the Digestive Fate of Leucrose and Sucrose



The following diagram illustrates the enzymatic breakdown of sucrose and **leucrose** in the small intestine.

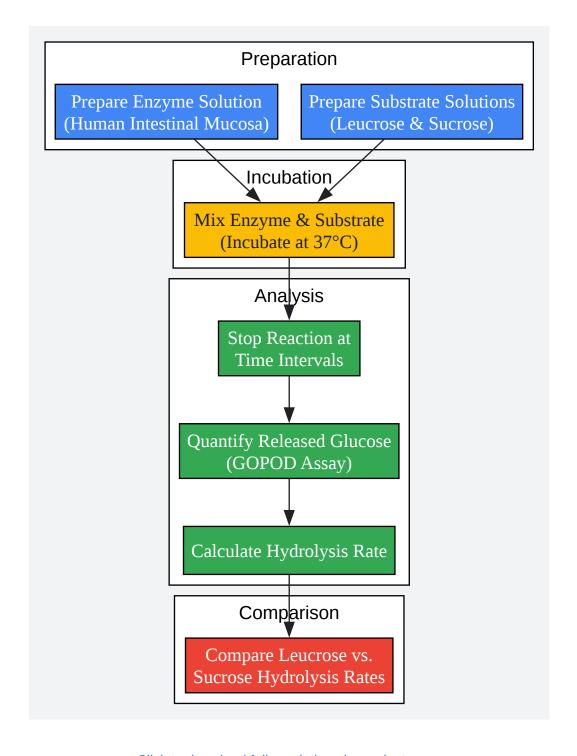


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Caption: Enzymatic hydrolysis of sucrose and leucrose.

The following diagram outlines the experimental workflow for the in vitro digestibility assay.





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Caption: In vitro digestibility experimental workflow.

In conclusion, the available in vitro evidence consistently demonstrates that **leucrose** is hydrolyzed at a slower rate than sucrose by human digestive enzymes. This characteristic is a



key factor in its evaluation as a potential alternative sweetener. Further research, including in vivo studies, is warranted to fully elucidate the physiological effects of this reduced digestibility.

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References

- 1. Comparative quantitative analysis of sucrose and related compounds using ion exchange and reverse phase chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
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